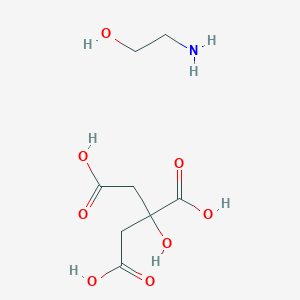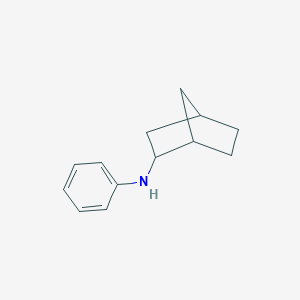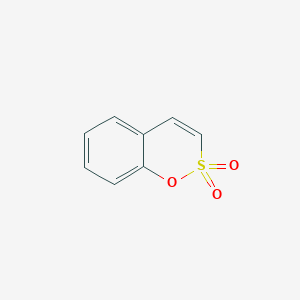
(2-Hydroxyethyl)ammonium dihydrogen citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)ammonium dihydrogen citrate, also known as HEADC, is a novel organic salt that has gained significant attention in recent years due to its unique properties and potential applications. HEADC is a white crystalline powder that is soluble in water and has a molecular weight of 253.24 g/mol.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen citrate is not fully understood, but studies have suggested that it may act by disrupting the cell membrane of microorganisms. (2-Hydroxyethyl)ammonium dihydrogen citrate has also been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial properties.
Biochemical and Physiological Effects:
(2-Hydroxyethyl)ammonium dihydrogen citrate has been shown to have low toxicity and is considered to be safe for use in various research applications. Studies have also suggested that (2-Hydroxyethyl)ammonium dihydrogen citrate may have antioxidant properties, which could be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-Hydroxyethyl)ammonium dihydrogen citrate is its ease of synthesis and low cost, making it an attractive option for various research applications. (2-Hydroxyethyl)ammonium dihydrogen citrate is also stable under a wide range of conditions, making it suitable for use in various experiments.
However, one limitation of (2-Hydroxyethyl)ammonium dihydrogen citrate is its solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen citrate is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on (2-Hydroxyethyl)ammonium dihydrogen citrate. One area of interest is the development of new antimicrobial agents based on (2-Hydroxyethyl)ammonium dihydrogen citrate. Additionally, further studies are needed to fully understand the mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen citrate and its potential applications in various scientific fields. Finally, the synthesis of new MOFs based on (2-Hydroxyethyl)ammonium dihydrogen citrate is an area of active research, with potential applications in gas storage, catalysis, and drug delivery.
Métodos De Síntesis
(2-Hydroxyethyl)ammonium dihydrogen citrate can be synthesized by reacting citric acid with 2-aminoethanol. The reaction takes place in an aqueous solution under controlled pH and temperature conditions. The resulting product is then purified by recrystallization to obtain a high-purity (2-Hydroxyethyl)ammonium dihydrogen citrate powder. The synthesis of (2-Hydroxyethyl)ammonium dihydrogen citrate is a simple and cost-effective process, making it an attractive option for various research applications.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)ammonium dihydrogen citrate has been extensively studied for its potential applications in various scientific fields. One of its most notable applications is in the synthesis of metal-organic frameworks (MOFs). (2-Hydroxyethyl)ammonium dihydrogen citrate can act as a ligand in MOFs, forming stable and porous structures that have potential applications in gas storage, catalysis, and drug delivery.
(2-Hydroxyethyl)ammonium dihydrogen citrate has also been investigated for its antimicrobial properties. Studies have shown that (2-Hydroxyethyl)ammonium dihydrogen citrate exhibits strong antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. This makes (2-Hydroxyethyl)ammonium dihydrogen citrate a potential candidate for the development of new antimicrobial agents.
Propiedades
Número CAS |
17863-38-6 |
|---|---|
Nombre del producto |
(2-Hydroxyethyl)ammonium dihydrogen citrate |
Fórmula molecular |
C8H15NO8 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
2-aminoethanol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C2H7NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;3-1-2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H,1-3H2 |
Clave InChI |
WSAWCZQGMIRDJL-UHFFFAOYSA-N |
SMILES |
C(CO)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
C(CO)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Otros números CAS |
17863-38-6 |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















